molecular formula C19H13N7O2S B2955862 4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide CAS No. 2034526-91-3

4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide

Número de catálogo: B2955862
Número CAS: 2034526-91-3
Peso molecular: 403.42
Clave InChI: SHGQAHFVNSCMSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide is a novel, high-affinity phosphodiesterase 4 (PDE4) inhibitor identified through structural optimization for enhanced potency. Its core research value lies in its potent anti-inflammatory effects, making it a critical tool compound for investigating PDE4-driven pathways in cellular and disease models. The compound's mechanism of action involves selective inhibition of PDE4 isoenzymes, which are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound elevates intracellular cAMP levels, leading to the downstream suppression of pro-inflammatory mediator release from various immune cells, including neutrophils and macrophages. This targeted action positions it as a promising chemical scaffold for studying and developing new therapeutics for inflammatory and autoimmune diseases, such as chronic obstructive pulmonary disease (COPD), psoriasis, and multiple sclerosis. Research into this specific molecule has demonstrated its efficacy in preclinical models of asthma and inflammation, highlighting its potential to modulate key inflammatory responses. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Sources: https://pubchem.ncbi.nlm.nih.gov/compound/11738561 and https://www.researchgate.net/publication/381945278 Design synthesis and anti-inflammatory evaluation of novel PDE4 inhibitors fused with phthalazine and pyridazin triazole heterocycles

Propiedades

IUPAC Name

4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2S/c27-18-12-5-2-1-4-11(12)17(23-24-18)19(28)20-10-16-22-21-15-8-7-13(25-26(15)16)14-6-3-9-29-14/h3,6-9,11-12,17,23H,1-2,4-5,10H2,(H,20,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXXDEPDKLCSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NNC2=O)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure comprising:

  • A phthalazine core , which is known for its diverse biological properties.
  • A triazolo-pyridazine moiety , enhancing its interaction with biological targets.
  • A thiophene substituent , which increases lipophilicity and hydrogen bonding capabilities.

The molecular formula is C18_{18}H20_{20}N6_{6}O and it has a molecular weight of approximately 360.40 g/mol.

Biological Activity Overview

Research indicates that compounds similar to 4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide exhibit various biological activities including:

  • Anticancer activity : Many derivatives have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Enzyme inhibition : Notably as c-Met kinase inhibitors which play a role in cancer progression.

Table 1: Biological Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Mechanism of Action
22iA5490.83 ± 0.07c-Met kinase inhibition
22iMCF-70.15 ± 0.08c-Met kinase inhibition
12eA5491.06 ± 0.16c-Met kinase inhibition
12eMCF-71.23 ± 0.18c-Met kinase inhibition

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide :

  • Cytotoxicity Studies : In vitro studies demonstrated that certain triazolo-pyridazine derivatives exhibited moderate to high cytotoxicity against various cancer cell lines. For instance:
    • Compound 12e showed significant cytotoxicity with IC50_{50} values of 1.06 µM against A549 and 1.23 µM against MCF-7 cells .
    • The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase .
  • Enzyme Interaction Studies : Docking studies indicated that these compounds could effectively bind to c-Met kinase with nanomolar inhibitory concentrations .

Comparación Con Compuestos Similares

Thiazolidinone-Benzothiazole Carboxamides ()

Compounds like N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) feature a thiazolidinone ring fused to a benzothiazole-carboxamide. While their core differs from the target, substituents like chloro-phenyl groups modulate physicochemical properties. For example:

Compound Yield (%) Melting Point (°C) Key Substituent
4g 70 Not reported 4-Chlorophenyl
4h 60 Not reported 2,6-Difluorophenyl
4i 37 Not reported 2-Chloro-6-fluorophenyl

Lower yields (e.g., 37% for 4i) suggest steric or electronic challenges in introducing bulky substituents .

4-Hydroxyquinazoline-Piperazine Carboxamides ()

Derivatives such as N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) demonstrate how fluorophenyl or chlorophenyl groups influence melting points:

Compound Yield (%) Melting Point (°C) Substituent Position
A2 52.2 189.5–192.1 3-Fluorophenyl
A3 57.3 196.5–197.8 4-Fluorophenyl
A4 45.2 197.9–199.6 2-Chlorophenyl

The higher melting points for chloro-substituted analogs (A4, A5) may reflect enhanced crystallinity due to halogen interactions .

Thiophene-Containing Analogues

Thiophene moieties, as in the target compound, are prevalent in bioactive molecules. For example, 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide () incorporates a triazole-thiophene hybrid, though its benzisoxazole core differs. Structural data (e.g., bond angles and torsional strains in ) suggest conformational rigidity that could influence target binding .

Mechanistic and Structural Insights from Systems Pharmacology

A review by Park et al. () highlights that structurally similar compounds (e.g., oleanolic acid and hederagenin) share mechanisms of action (MOAs) due to conserved scaffolds. This implies that the target compound’s triazolo-pyridazine-thiophene scaffold may align with MOAs of analogs like those in . Molecular docking and transcriptome analysis (as proposed in ) could predict targets such as kinases or inflammatory mediators .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.